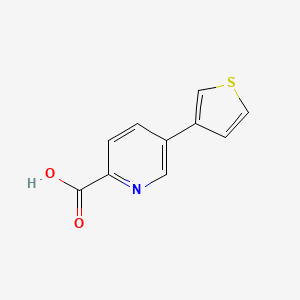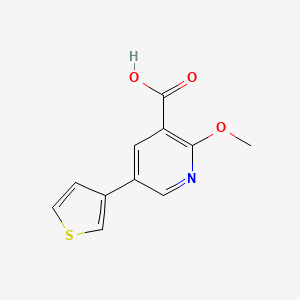
2-Chloro-5-(2-methylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methylphenyl)nicotinic acid (2C5MPA) is a chemical compound that has various applications in the scientific research field. It is a synthetic organic compound with a molecular weight of 211.62 g/mol and a melting point of 130-131°C. 2C5MPA is a colorless solid and is soluble in methanol and dimethyl sulfoxide (DMSO). 2C5MPA is used as a reagent in various research fields, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% has various applications in the scientific research field. It can be used as a reagent in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% can be used to synthesize various compounds, such as 2-chloro-5-(2-methylphenyl)nicotinonitrile, 2-(2-chloro-5-methylphenyl)-2-hydroxy-3-butenoic acid, and 2-chloro-5-(2-methylphenyl)-1-methyl-1H-pyrrole-3-carboxylic acid. In medicinal chemistry, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% can be used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. In biochemistry, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% can be used to study the effects of various compounds on biological systems.
Mécanisme D'action
2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% can increase the levels of acetylcholine in the body, which can have various effects on the body, including increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% has been shown to have various effects on biochemical and physiological processes. In animal studies, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and learning. Additionally, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and reduced anxiety. In addition, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95%. It is a relatively strong acid and can cause skin and eye irritation if not handled properly. Additionally, it can be toxic if ingested or inhaled in high concentrations.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% in scientific research. One potential direction is the use of 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% could be used to study the effects of various compounds on biological systems, such as the effects of drugs on the nervous system. Finally, 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% could be used to study the effects of environmental pollutants on biological systems.
Méthodes De Synthèse
2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% can be synthesized via a variety of methods. One method involves the reaction of 2-chloro-5-methylphenol with acetic anhydride in the presence of pyridine. This reaction results in the formation of 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% and acetic acid as a byproduct. Another method involves the reaction of 2-chloro-5-methylphenol with ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of 2-Chloro-5-(2-methylphenyl)nicotinic acid, 95% and ethyl chloroformate as a byproduct.
Propriétés
IUPAC Name |
2-chloro-5-(2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-2-3-5-10(8)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWGKABRGBRXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686920 |
Source


|
| Record name | 2-Chloro-5-(2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-14-3 |
Source


|
| Record name | 2-Chloro-5-(2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














